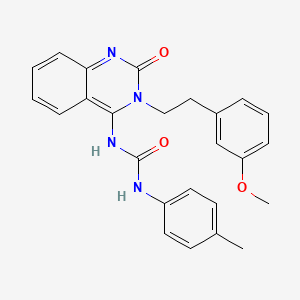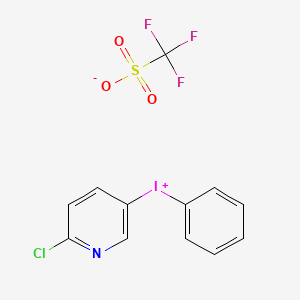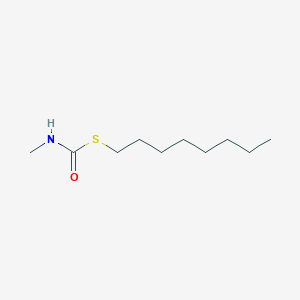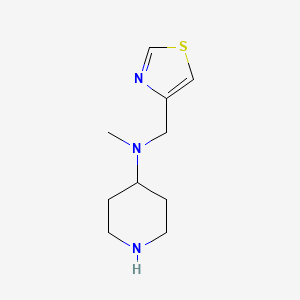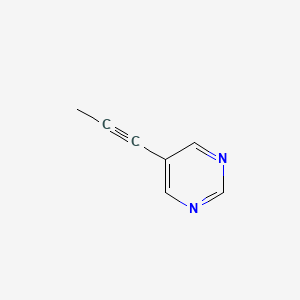
5-(1-Propyn-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Propyn-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Propyn-1-yl)pyrimidine can be achieved through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents such as tetrahydrofuran or dimethylformamide.
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative of pyrimidine with a halogenated alkyne in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an aqueous-organic solvent mixture.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(1-Propyn-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the propynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas can be used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(1-Propyn-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1-Propyn-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrimidine ring can also form hydrogen bonds and π-π interactions with nucleic acids and proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
5-Ethynylpyrimidine: Similar structure with an ethynyl group instead of a propynyl group.
5-Methylpyrimidine: Similar structure with a methyl group instead of a propynyl group.
5-Phenylpyrimidine: Similar structure with a phenyl group instead of a propynyl group.
Uniqueness: 5-(1-Propyn-1-yl)pyrimidine is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activity. The propynyl group can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, its structural similarity to nucleosides makes it a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C7H6N2 |
|---|---|
Molekulargewicht |
118.14 g/mol |
IUPAC-Name |
5-prop-1-ynylpyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-3-7-4-8-6-9-5-7/h4-6H,1H3 |
InChI-Schlüssel |
LMEHJKJEPRYEEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122912.png)
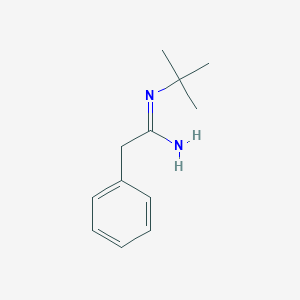
![4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122924.png)
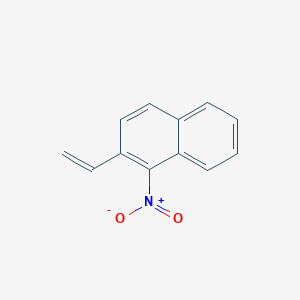
![N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14122927.png)
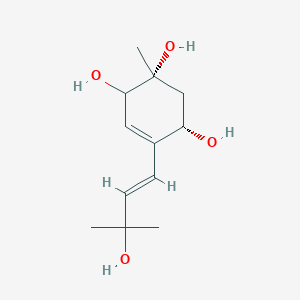
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14122929.png)
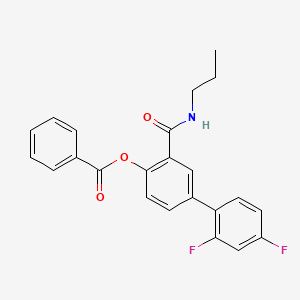
![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)
